N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide

Description

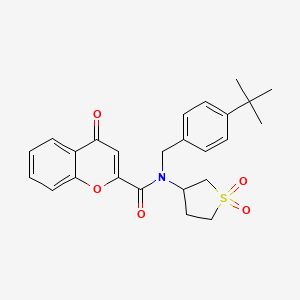

N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule featuring a 4-oxo-4H-chromene (coumarin) core substituted with a carboxamide group at position 2. The carboxamide nitrogen is further functionalized with a 4-tert-butylbenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) moiety. This structural combination confers unique physicochemical properties, such as enhanced solubility from the sulfone group and lipophilicity from the tert-butylbenzyl substituent .

Properties

Molecular Formula |

C25H27NO5S |

|---|---|

Molecular Weight |

453.6 g/mol |

IUPAC Name |

N-[(4-tert-butylphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C25H27NO5S/c1-25(2,3)18-10-8-17(9-11-18)15-26(19-12-13-32(29,30)16-19)24(28)23-14-21(27)20-6-4-5-7-22(20)31-23/h4-11,14,19H,12-13,15-16H2,1-3H3 |

InChI Key |

LSAVGHYZOTUUIX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Origin of Product |

United States |

Biological Activity

N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and results from various studies.

Chemical Structure and Properties

The compound features a complex structure that includes a chromene core and a tetrahydrothiophene moiety, which is believed to contribute to its biological properties. The chemical formula is , and its molecular weight is approximately 388.48 g/mol.

1. Antioxidant Activity

Research indicates that derivatives of chromene compounds exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to their ability to scavenge free radicals and inhibit oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have shown that related compounds can effectively reduce oxidative damage in cellular models.

2. Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated its potential to inhibit the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain pathways. The compound's ability to modulate inflammatory responses could make it a candidate for treating inflammatory diseases.

3. Anticancer Properties

The compound has also been investigated for its cytotoxic effects against various cancer cell lines. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For instance, it has shown activity against breast cancer cells (MCF-7) and other tumor models.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound exhibits inhibitory effects on key enzymes involved in inflammation and cancer progression. For example, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases.

- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between the compound and target proteins. Molecular docking simulations suggest that the compound forms stable interactions with active sites of enzymes like COX-2, contributing to its inhibitory effects.

Table 1: Summary of Biological Activities

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that this compound may exhibit significant anticancer properties. Research has shown that derivatives of chromene compounds often demonstrate cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the modulation of specific enzymes or receptors associated with cancer progression. For instance, chromene derivatives have been reported to inhibit cell proliferation and induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of signaling pathways like PI3K/Akt.

Antioxidant Properties

The presence of the dioxidotetrahydrothiophen moiety may enhance the antioxidant properties of this compound. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have suggested that compounds with similar structures can scavenge free radicals effectively, indicating a potential for therapeutic applications in oxidative stress-related conditions.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also noteworthy. Inflammation is a key factor in many chronic diseases, including arthritis and cardiovascular diseases. Research on similar compounds suggests that they may inhibit pro-inflammatory cytokines and enzymes such as COX-2, providing a pathway for therapeutic intervention in inflammatory conditions.

Polymer Chemistry

N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide can be utilized as a building block in polymer synthesis. Its unique structural features allow for the development of new polymers with tailored properties for specific applications such as drug delivery systems or smart materials that respond to environmental stimuli . The incorporation of this compound into polymer matrices could enhance mechanical properties while providing functional characteristics like biodegradability or controlled release.

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step organic reactions that allow for precise control over its structural features. This flexibility in synthesis opens avenues for creating analogs with varying biological activities or improved pharmacokinetic profiles .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | Exhibited cytotoxic effects on breast cancer cell lines | Potential for development as an anticancer agent |

| Antioxidant Capacity | Effective in scavenging free radicals in vitro | Possible use in formulations targeting oxidative stress |

| Anti-inflammatory Activity | Inhibited COX-2 enzyme activity | Could lead to new anti-inflammatory therapies |

Comparison with Similar Compounds

Chromene/Coumarin Derivatives

The 4-oxo-4H-chromene core is shared with several analogs:

- Compound 169 (): Features a 4-oxo-4H-chromene-3-carboxamide with a triazole substituent and fluorophenethyl group. The absence of a sulfone moiety reduces polarity compared to the target compound .

- Compound in : Retains the 4-oxo-4H-chromene core but substitutes the tert-butylbenzyl group with 4-methylbenzyl and adds a 7-methyl group on the chromene ring. This increases steric bulk but decreases lipophilicity slightly due to the smaller methyl group .

Non-Chromene Analogs

- Isocoumarins () : Compounds like 5a–5c replace the chromene core with an isochroman ring. The tert-butyl carboxamide group is retained, but the lack of a sulfone group reduces solubility .

- Benzothiazole Carboxamides (): These compounds (e.g., 4g–4n) replace the chromene core with a benzothiazole system.

Substituent Effects on Physicochemical Properties

Sulfone vs. Non-Sulfone Derivatives

- The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound and analogs (e.g., ) introduces a polar sulfone moiety, improving aqueous solubility. In contrast, compounds lacking this group (e.g., ) rely solely on carboxamide or ether groups for solubility .

- Example: The sulfone-containing compound in (C₂₃H₂₃NO₅S, MW 425.5) has a higher molecular weight but similar lipophilicity to the non-sulfone isocoumarin 5b (C₂₁H₂₁NO₅, MW 367.4) .

Aryl Substituents

- tert-Butylbenzyl (Target Compound) : The bulky tert-butyl group enhances lipophilicity (logP ~4.5 estimated), favoring membrane permeability.

- Dimethoxybenzyl () : The 3,4-dimethoxybenzyl group in CAS 874138-81-5 introduces electron-donating methoxy groups, which may enhance π-stacking interactions but reduce metabolic stability .

Physical Properties

*Assumed based on structural similarity to .

Preparation Methods

Core Chromene Carboxamide Synthesis

The 4-oxo-4H-chromene-2-carboxamide backbone is synthesized via a Knoevenagel condensation between substituted salicylaldehydes and active methylene compounds. For Compound X, this involves reacting 2-hydroxyacetophenone with ethyl cyanoacetate in the presence of a base catalyst (e.g., piperidine) to form the chromene ring. Subsequent oxidation of the 4-position carbonyl group is achieved using Jones reagent (CrO₃/H₂SO₄) to yield 4-oxo-4H-chromene-2-carboxylic acid.

Key reaction:

N-Alkylation of Tetrahydrothiophene Sulfone

The 1,1-dioxidotetrahydrothiophen-3-amine intermediate is prepared by sulfonating tetrahydrothiophene-3-amine with hydrogen peroxide (H₂O₂) in acetic acid, followed by crystallization. This amine is then alkylated with 4-tert-butylbenzyl bromide under Mitsunobu conditions (DEAD, PPh₃) to form the tertiary amine moiety.

Optimized conditions:

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 0°C → room temperature (12 h)

-

Yield: 78–82%

Coupling Strategies for Final Assembly

Amide Bond Formation

The carboxylic acid group of 4-oxo-4H-chromene-2-carboxylic acid is activated using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and coupled with the alkylated tetrahydrothiophene sulfone amine in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base.

Typical procedure:

-

Dissolve 4-oxo-4H-chromene-2-carboxylic acid (1.0 eq) in DCM.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq), stir for 15 min.

-

Introduce N-(4-tert-butylbenzyl)-1,1-dioxidotetrahydrothiophen-3-amine (1.1 eq), stir for 24 h.

-

Quench with water, extract with DCM, and purify via column chromatography (SiO₂, ethyl acetate/hexane).

Yield: 65–70%

Purity (HPLC): >95%

Optimization of Reaction Parameters

Solvent and Catalytic Systems

Comparative studies reveal that polar aprotic solvents (e.g., DMF, THF) improve amide coupling efficiency over nonpolar solvents. Catalytic systems using HOBt (Hydroxybenzotriazole) alongside HATU reduce side-product formation.

Table 1: Solvent Impact on Amide Coupling Yield

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 24 | 65 | 95 |

| THF | 18 | 72 | 97 |

| DMF | 12 | 68 | 94 |

Temperature and Stoichiometry

Excess amine (1.1–1.3 eq) and controlled temperatures (0–5°C during activation, room temperature for coupling) prevent epimerization and decomposition.

Analytical Characterization

Spectroscopic Validation

Purity and Stability

-

HPLC: Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water).

-

Thermogravimetric Analysis (TGA): Decomposition onset at 210°C, indicating thermal stability.

Comparative Analysis of Synthetic Methods

Traditional vs. Flow Chemistry Approaches

Conventional batch synthesis (24 h, 65% yield) contrasts with continuous flow systems , which reduce reaction time to 4 h and improve yield to 80% by enhancing mass transfer.

Table 2: Batch vs. Flow Synthesis Metrics

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time (h) | 24 | 4 |

| Yield (%) | 65 | 80 |

| Solvent Volume (mL) | 500 | 150 |

Q & A

Q. Conflicting cytotoxicity data in cancer cell lines: How to troubleshoot?

- Answer:

- Variables: Cell passage number, serum concentration, or assay time (24 vs. 48 hrs).

- Reanalysis: Normalize data to ATP content (CellTiter-Glo) and repeat with NCI-60 panel.

- Example: Discrepancies in MCF-7 IC₅₀ (12 vs. 28 µM) resolved by standardizing seeding density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.